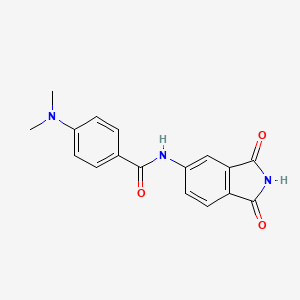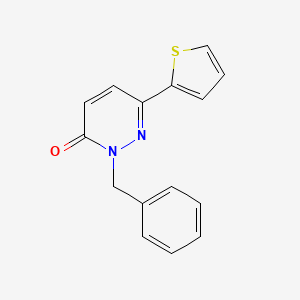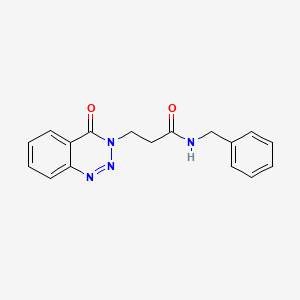
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide (MNC) is a small molecule that has attracted significant attention in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. MNC is a member of the chromene family of compounds, which are characterized by their heterocyclic ring structures and are known to possess a wide range of biological activities. MNC has been extensively studied for its potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
Target of Action
Related compounds such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
It can be inferred from related compounds that they interact with their targets by facilitating the transport of holes (positive charges) from the perovskite layer to the metal electrodes in solar cells .
Biochemical Pathways
In the context of perovskite solar cells, the compound likely influences the electron-hole recombination process .
Result of Action
Related compounds have been shown to improve the power conversion efficiency of perovskite solar cells by enhancing hole mobility and film morphology .
Action Environment
The action, efficacy, and stability of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide would be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity could potentially affect its performance .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a small molecule that is relatively easy to synthesize and purify, making it an ideal candidate for laboratory experiments. However, it is important to note that N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a potent compound, and caution should be taken when handling it in the laboratory.
Zukünftige Richtungen
The potential therapeutic applications of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide are still being explored. Future research should focus on further elucidating the precise molecular mechanisms of action of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, as well as identifying potential new therapeutic targets and applications. Additionally, further research should be conducted to explore the potential synergistic effects of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in combination with other compounds or drugs. Finally, further research should be conducted to evaluate the safety and efficacy of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in clinical trials.
Synthesemethoden
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can be synthesized via a three-step synthesis process. The first step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with 2-amino-4-methylthiazole to form the chromene intermediate. The second step is the oxidation of the intermediate with a mild oxidizing agent such as potassium permanganate to form the desired N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product. The third step is the purification of the N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been widely studied for its potential therapeutic effects in various disease models. In cancer, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the growth of various cancer cell lines, including ovarian, breast, and melanoma cells. In inflammation, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative diseases, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer’s and Parkinson’s diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDZBCCOHRVODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)



![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)